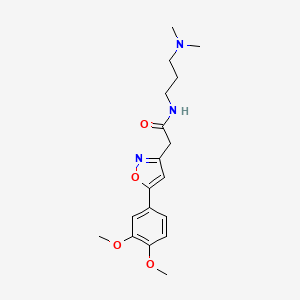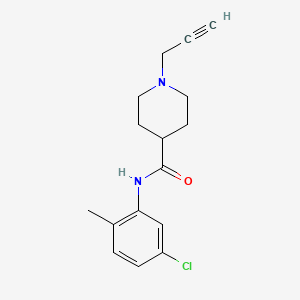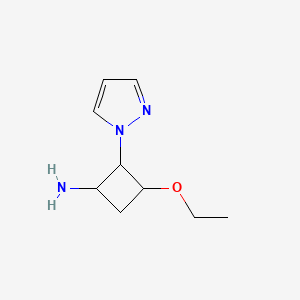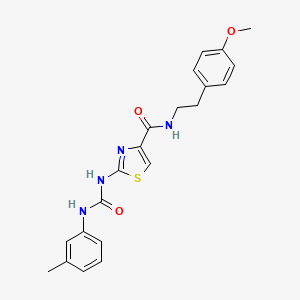
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(dimethylamino)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(dimethylamino)propyl)acetamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each . The isoxazole ring is substituted with a 3,4-dimethoxyphenyl group at the 5-position and an acetamide group at the 2-position . The acetamide group is further substituted with a 3-(dimethylamino)propyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the various substituents. The 3,4-dimethoxyphenyl group would contribute to the aromaticity of the molecule, while the acetamide group would introduce a carbonyl group and an amine group into the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For instance, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the acetamide group might participate in reactions characteristic of carbonyl compounds and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the isoxazole ring and the various substituents would likely impact its solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with similar structures have been synthesized and evaluated for their physical properties and potential applications. For example, the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors have been explored, showcasing the utility of similar compounds in protecting metals from corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).
Pharmacological Potential
Research on acetamide derivatives, including structures similar to the compound , has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds have been noted for their ability not to interact with dopamine receptors, which is a notable characteristic in the development of new antipsychotic medications (Wise et al., 1987).
Analytical Chemistry Applications
In analytical chemistry, similar compounds have been used as probes for sensitive detection of carbonyl compounds in environmental water samples, indicating their utility in environmental monitoring and analysis (Houdier et al., 2000).
Anti-Inflammatory and Analgesic Activities
The analgesic and anti-inflammatory activities of compounds with related structures have been evaluated, revealing potential therapeutic applications. For instance, cyclocondensation of certain derivatives has led to enaminoamides displaying significant analgesic effects, comparable to known analgesics like sodium metamizole (Yusov et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, suggesting potential for the compound in these areas as well (Kendre, Landge, & Bhusare, 2015).
Future Directions
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-21(2)9-5-8-19-18(22)12-14-11-16(25-20-14)13-6-7-15(23-3)17(10-13)24-4/h6-7,10-11H,5,8-9,12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEDLGQDDSZQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-(dimethylamino)propyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzyl)-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2421526.png)
![N-(2,5-dimethoxybenzyl)-3-{[5-(3-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2421530.png)
![2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2421532.png)

![1-(3-bromophenyl)-5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2421535.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2421537.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2421539.png)


amine](/img/structure/B2421543.png)


![4-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2421547.png)